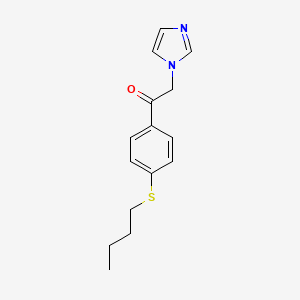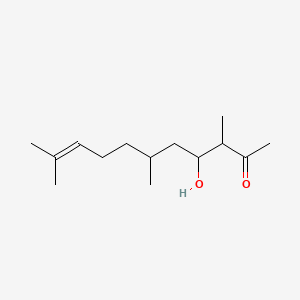
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, multiple methyl groups, and a double bond
Preparation Methods
The synthesis of 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and hydroxylation reactions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which 4-Hydroxy-3,6,10-trimethylundec-9-en-2-one exerts its effects involves interactions with specific molecular targets. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The pathways involved in its biological activities are still under investigation, but they likely include interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Similar in structure but with a different position of the double bond.
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one: Another isomer with the hydroxyl group at a different position. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound
Properties
CAS No. |
68141-16-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
4-hydroxy-3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O2/c1-10(2)7-6-8-11(3)9-14(16)12(4)13(5)15/h7,11-12,14,16H,6,8-9H2,1-5H3 |
InChI Key |
DBYVTQFXXWPQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(C(C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


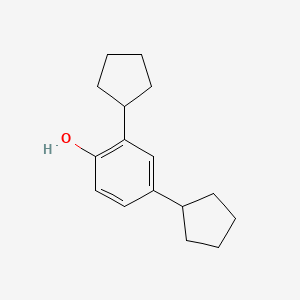
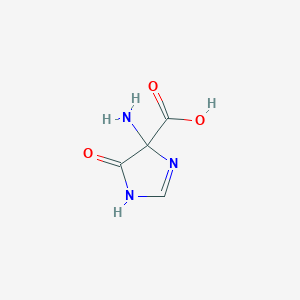
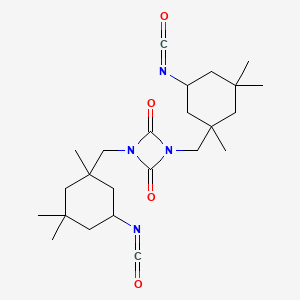
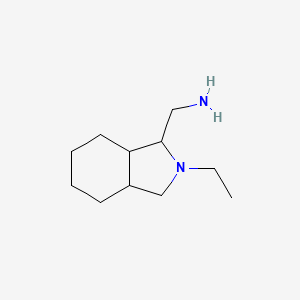
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
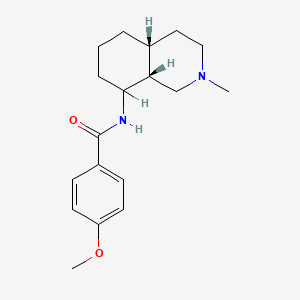
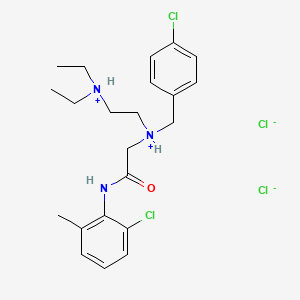
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
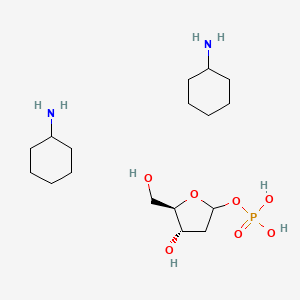
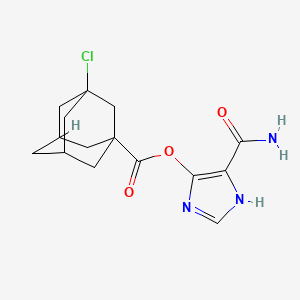
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
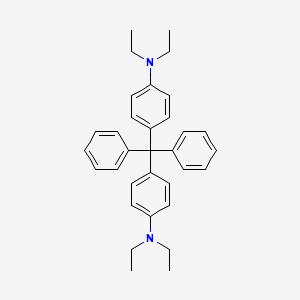
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
